molecular formula C24H29N3O B2453152 1-(2,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847394-31-4

1-(2,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2453152
CAS No.: 847394-31-4
M. Wt: 375.516
InChI Key: ZAGWUIYTHUYZRK-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C24H29N3O and its molecular weight is 375.516. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O/c1-16(2)11-12-26-22-8-6-5-7-20(22)25-24(26)19-14-23(28)27(15-19)21-10-9-17(3)13-18(21)4/h5-10,13,16,19H,11-12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGWUIYTHUYZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyrrolidinone core linked to a benzodiazole moiety and a dimethylphenyl substituent. The molecular formula is C22H25N3OC_{22}H_{25}N_3O with a molecular weight of 363.45 g/mol. The compound's unique structural features contribute to its biological activity.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines by activating the caspase pathway and disrupting mitochondrial function .
  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress-induced damage. It appears to modulate pathways associated with neuroinflammation and apoptosis, which are crucial in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity is particularly relevant in conditions like arthritis and other inflammatory disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Signaling Pathways : The compound has been shown to interfere with key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt/mTOR pathway. This inhibition leads to decreased cell growth and increased apoptosis in cancer cells .
  • Oxidative Stress Reduction : By enhancing antioxidant defenses, the compound helps mitigate oxidative stress, which is a significant contributor to cellular damage in various diseases .
  • Modulation of Gene Expression : The compound may influence the expression of genes involved in apoptosis and inflammation, thereby altering cellular responses to stressors .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Cancer Cell Lines : A study investigated the effects of the compound on A549 lung cancer cells. Results indicated that treatment with varying concentrations (20 µM to 100 µM) led to significant reductions in cell viability and increased apoptotic markers after 48 hours of exposure .
  • Neuroprotection in Animal Models : In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests its potential therapeutic role in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionStudy Reference
AnticancerInduces apoptosis via caspase activation
NeuroprotectiveReduces oxidative stress
Anti-inflammatoryInhibits IL-6 and TNF-alpha
Modulation of Gene ExpressionAlters expression related to apoptosis

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